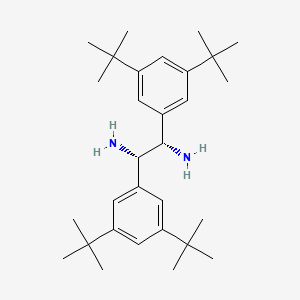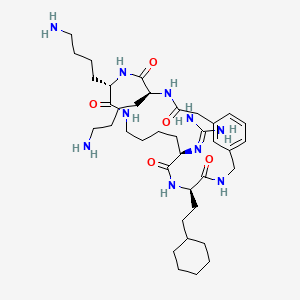
1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate is a complex organic compound that features a unique combination of sulfur, oxygen, and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate typically involves multiple steps, starting with the preparation of the core structure, 1,1-dioxidotetrahydrothien-3-yl. This is followed by the introduction of the 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate moiety through a series of reactions involving esterification, amidation, and carbamation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienyl ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Substitution: The fluorine atoms in the tetrafluoroethoxy group can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated derivatives.
科学研究应用
1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and pathways.
Industry: Used in the development of advanced materials and coatings with unique properties.
作用机制
The mechanism of action of 1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
相似化合物的比较
Similar Compounds
1,1-Dioxidotetrahydrothien-3-ylamine: Shares the core thienyl structure but lacks the tetrafluoroethoxy and benzoylcarbamate groups.
2-(1,1-Dioxidotetrahydrothien-3-yl)ethanol: Contains a similar thienyl ring but with an ethanol group instead of the benzoylcarbamate moiety.
Uniqueness
1,1-Dioxidotetrahydrothien-3-yl 3-(1,1,2,2-tetrafluoroethoxy)benzoylcarbamate is unique due to its combination of sulfur, oxygen, and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H13F4NO6S |
|---|---|
分子量 |
399.32 g/mol |
IUPAC 名称 |
(1,1-dioxothiolan-3-yl) N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate |
InChI |
InChI=1S/C14H13F4NO6S/c15-12(16)14(17,18)25-9-3-1-2-8(6-9)11(20)19-13(21)24-10-4-5-26(22,23)7-10/h1-3,6,10,12H,4-5,7H2,(H,19,20,21) |
InChI 键 |
BRNZCGRNCRHFRZ-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1OC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol](/img/structure/B14905406.png)
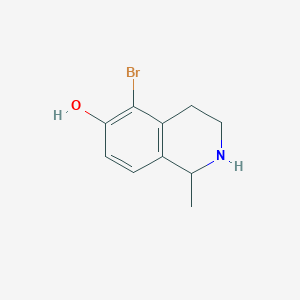


![n-(1-Isopropyl-1h-pyrazolo[3,4-b]pyridin-5-yl)-2-methoxyacetamide](/img/structure/B14905429.png)

![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B14905446.png)
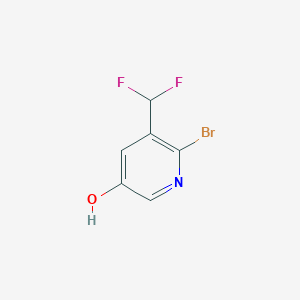
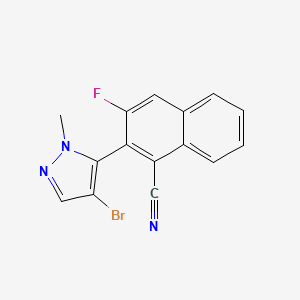
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)
![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)

